molecular formula C16H17BrN2O3 B297451 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B297451
M. Wt: 365.22 g/mol
InChI Key: BUHMSNYVUYCBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as BRD3308, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for scientific research.

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and tumor growth. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been found to have potent anti-inflammatory effects, including the inhibition of cytokine production and the suppression of NF-κB signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its potent and specific inhibitory activity against COX-2, which makes it an attractive target for studying the role of this enzyme in various diseases. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide, including the development of more potent and selective inhibitors, the exploration of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosing and administration strategies for this compound in clinical settings.

Synthesis Methods

The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide involves several steps, including the condensation of 5-bromoindole-3-carbaldehyde with tetrahydro-2-furanylmethylamine, followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to yield the final compound.

Scientific Research Applications

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases. In particular, this compound has been found to have potent anti-inflammatory and anti-tumor activities, making it an attractive target for drug development.

properties

Product Name

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide

Molecular Formula

C16H17BrN2O3

Molecular Weight

365.22 g/mol

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C16H17BrN2O3/c17-12-3-4-15-14(6-12)11(10-20)8-19(15)9-16(21)18-7-13-2-1-5-22-13/h3-4,6,8,10,13H,1-2,5,7,9H2,(H,18,21)

InChI Key

BUHMSNYVUYCBKL-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O

Origin of Product

United States

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